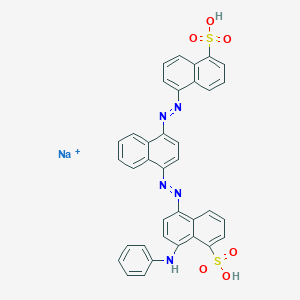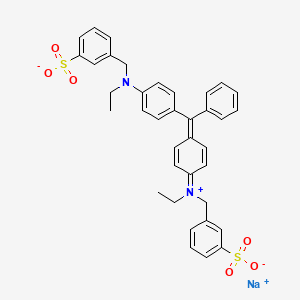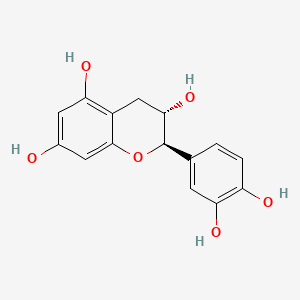
Cimicoxib
Overview
Description
Cimicoxib is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine to treat pain and inflammation in dogs, particularly those suffering from osteoarthritis or post-surgical pain . It is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain, while sparing the COX-1 enzyme that protects the stomach lining .
Mechanism of Action
Target of Action
Cimicoxib primarily targets Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase-2 (COX-2) , plays a crucial role in the production of pro-inflammatory cytokines and prostaglandin E (PGE) .
Mode of Action
This compound is a selective COX-2 inhibitor . It works by inhibiting the COX-2 enzyme, thereby reducing the production of pro-inflammatory cytokines and PGE . This inhibition can lead to a decrease in inflammation and pain, which is particularly beneficial in conditions like osteoarthritis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins, which are signaling molecules that play a key role in inflammation and pain .
Pharmacokinetics
The pharmacokinetics of this compound reveal two groups of dogs: Poor Metabolizers (PM) and Extensive Metabolizers (EM) . The terminal half-life after oral administration is 8.0 ± 0.6 hours for the PM group and 4.6 ± 2.6 hours for the EM group . After intravenous administration, the half-lives are 5.6 ± 1.7 hours and 2.7 ± 0.9 hours for the PM and EM groups, respectively .
Result of Action
The inhibition of COX-2 by this compound leads to a reduction in the production of pro-inflammatory cytokines and PGE . This results in decreased inflammation and pain, making this compound an effective anti-inflammatory, antipyretic, and analgesic drug .
Action Environment
The stability of this compound can be influenced by environmental conditions . It has been observed that the rate of decomposition of this compound in tested mixtures varies depending on the temperature and presence of other components . This compound has shown relatively high durability in changing environmental conditions, making it a more stable compound .
Biochemical Analysis
Biochemical Properties
Cimicoxib plays a crucial role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-2, this compound reduces the production of these prostaglandins, thereby alleviating inflammation and pain. The interaction between this compound and COX-2 is highly selective, minimizing the impact on COX-1, which is involved in maintaining normal physiological functions .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-2, this compound reduces the levels of pro-inflammatory cytokines and prostaglandins, leading to decreased inflammation and pain . This inhibition also affects the expression of genes involved in inflammatory responses, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the COX-2 enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to prostaglandins . The selective inhibition of COX-2 by this compound is achieved through its unique chemical structure, which allows it to fit into the active site of COX-2 while sparing COX-1 . This selective inhibition results in reduced inflammation and pain without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various environmental factors, including temperature and pH . Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation can occur under extreme conditions . Long-term studies have demonstrated that this compound maintains its anti-inflammatory effects over extended periods, with minimal degradation observed in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces pain and inflammation without causing significant adverse effects . At higher doses, this compound can cause gastrointestinal disturbances, renal impairment, and other toxic effects . Studies have identified a threshold dose beyond which the risk of adverse effects increases significantly . Therefore, it is crucial to adhere to the recommended dosage guidelines to ensure the safe and effective use of this compound in veterinary practice .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily through demethylation . The major metabolite, demethylated this compound, is mainly eliminated in feces via the biliary route, with a smaller portion excreted in urine . The metabolic pathways of this compound involve interactions with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation . These metabolic processes ensure the efficient elimination of this compound from the body, minimizing the risk of accumulation and toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours . This compound is distributed throughout the body, with a higher affinity for inflamed tissues where COX-2 expression is elevated . The transport of this compound is facilitated by binding proteins and transporters that help in its uptake and distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the COX-2 enzyme . This compound does not require specific targeting signals or post-translational modifications for its localization, as it diffuses freely within the cytoplasm to reach its target enzyme . This localization allows this compound to effectively inhibit COX-2 activity and exert its anti-inflammatory effects at the site of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cimicoxib is synthesized through a multi-step process. The key step involves the reaction of an imine with TosMIC (tosylmethyl isocyanide) in the presence of potassium carbonate. This reaction can be viewed as a 2+3 cycloaddition of the nitrogen analogue of a ketene, leading to the formation of the imidazole ring . The overall synthetic route includes:
- Formation of the imine intermediate.
- Cycloaddition reaction with TosMIC.
- Subsequent functional group modifications to achieve the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cimicoxib undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the imidazole ring.
Reduction: Reduction reactions can alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule .
Scientific Research Applications
Cimicoxib has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of COX-2 inhibitors and their interactions with other molecules.
Biology: Researchers use this compound to investigate the biological pathways involved in inflammation and pain.
Comparison with Similar Compounds
- Celecoxib
- Rofecoxib
- Etoricoxib
- Valdecoxib
Cimicoxib stands out due to its specific veterinary applications and its unique chemical structure, making it a valuable compound in the field of veterinary medicine .
Properties
IUPAC Name |
4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3S/c1-24-14-7-2-10(8-13(14)18)15-16(17)20-9-21(15)11-3-5-12(6-4-11)25(19,22)23/h2-9H,1H3,(H2,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXDNECMRLFQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CN2C3=CC=C(C=C3)S(=O)(=O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181093 | |
| Record name | Cimicoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Depression and schizophrenia are inflammatory diseases. Increased levels of pro-inflammatory cytokines and prostaglandin E (PGE) have repeatedly been described in major depression. COX-2 inhibitors inhibit production of both. Cimicoxib is a selective COX-2 inhibitor. The mechanism by which some COX-2 inhibitors work in depression could be linked to their anti-inflammatory mechanisms. | |
| Record name | Cimicoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
265114-23-6 | |
| Record name | Cimicoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265114-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimicoxib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265114236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimicoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cimicoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIMICOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7FHJ107MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)
![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)
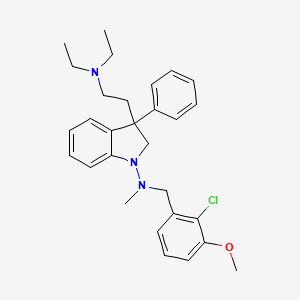
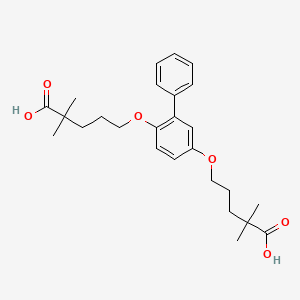
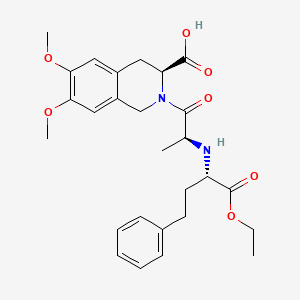
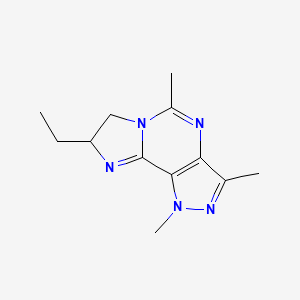
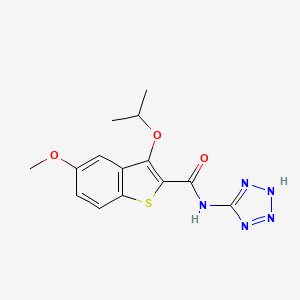
![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)
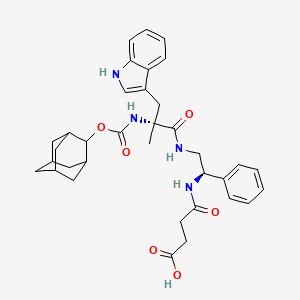
![(2S)-N-[(2S)-3-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]propanoyl]-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1668968.png)
